molecular formula C26H22ClN3O B2384489 1-(3-chloro-4-methylphenyl)-3-(3,4-dimethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline CAS No. 901267-85-4

1-(3-chloro-4-methylphenyl)-3-(3,4-dimethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline

Número de catálogo: B2384489
Número CAS: 901267-85-4
Peso molecular: 427.93
Clave InChI: STMSTFMBXVIRQH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound belongs to the pyrazolo[4,3-c]quinoline family, characterized by a fused pyrazole-quinoline core. Its structure includes a 3-chloro-4-methylphenyl group at position 1, a 3,4-dimethylphenyl group at position 3, and a methoxy substituent at position 8 (Fig. 1). These substituents influence its physicochemical properties, such as lipophilicity (logP = ~6.59, inferred from structurally similar compound G360-0716 in ) and molecular weight (~417–447 g/mol, based on analogs in ). The chloro and methyl groups enhance steric bulk and electron-withdrawing effects, while the methoxy group contributes to hydrogen-bonding capacity .

Propiedades

IUPAC Name

1-(3-chloro-4-methylphenyl)-3-(3,4-dimethylphenyl)-8-methoxypyrazolo[4,3-c]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClN3O/c1-15-5-7-18(11-17(15)3)25-22-14-28-24-10-9-20(31-4)13-21(24)26(22)30(29-25)19-8-6-16(2)23(27)12-19/h5-14H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STMSTFMBXVIRQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)OC)C5=CC(=C(C=C5)C)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

1-(3-chloro-4-methylphenyl)-3-(3,4-dimethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neurology. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.

  • Molecular Formula : C18H18ClN5O
  • Molecular Weight : 355.83 g/mol
  • IUPAC Name : this compound

The compound exhibits its biological activity primarily through inhibition of specific protein kinases involved in cancer cell proliferation and survival. Notably, it has shown potential as an inhibitor of mutant forms of receptor tyrosine kinases such as KIT and PDGFRA. These kinases are often implicated in various cancers, including gastrointestinal stromal tumors (GISTs) and systemic mastocytosis.

Antitumor Activity

Recent studies have demonstrated that this compound effectively inhibits the growth of cancer cell lines harboring specific mutations in the KIT and PDGFRA genes. The half-maximal inhibitory concentration (IC50) values for these targets have been reported in the subnanomolar range, indicating potent activity.

Target IC50 (nM) Effect
KIT (D816V mutation)< 1Inhibition of cell proliferation
PDGFRA (D842V mutation)< 1Induction of apoptosis

Neuroprotective Effects

In addition to its antitumor properties, the compound has shown neuroprotective effects in preclinical models of neurodegenerative diseases. It appears to modulate signaling pathways associated with neuronal survival and apoptosis.

Study 1: In Vitro Analysis

A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability. The mechanism was linked to the inhibition of the MAPK/ERK signaling pathway.

Study 2: Animal Models

In vivo studies using mouse models of GISTs showed that administration of the compound led to tumor regression and prolonged survival compared to control groups. The observed effects were attributed to both direct cytotoxicity against tumor cells and modulation of the tumor microenvironment.

Toxicological Profile

While the compound shows promising biological activity, it is crucial to consider its toxicity profile. Preliminary assessments indicate that it may exhibit toxicity towards aquatic life and has potential reproductive toxicity concerns based on regulatory data.

Toxicity Endpoint Description
Aquatic ToxicityVery toxic to aquatic life
Reproductive ToxicitySuspected of damaging fertility

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Pyrazolo[4,3-c]quinolines exhibit diverse bioactivities depending on substituent patterns. Key comparisons include:

Compound ID/Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) logP Key Properties/Applications Reference
Target Compound (hypothetical) 1: 3-Cl-4-MePh; 3: 3,4-diMePh; 8: OMe C27H22ClN3O ~428.9 ~6.59* High lipophilicity, potential CNS activity
G360-0716 () 1: 3-Cl-4-MePh; 3: 4-FPh; 8: OMe C24H17ClFN3O 417.87 6.5928 Anticancer screening candidate
C350-0522 () 1: 3-Cl-4-MePh; 3: 4-FPh; 7,8: diOMe C25H19ClFN3O2 447.9 N/A Improved solubility vs. G360-0716
C350-0670 () 1: 3,4-diMePh; 3: 3-OMePh; 6,8: diF C25H19F2N3O 415.44 N/A Enhanced metabolic stability
8k () 2: 4-OMePh; 8: Cl; 3: ketone C17H13ClN3O2 326.07 N/A GABA receptor modulation
Compound in 1: 3,4-diMePh; 3: 4-FPh; 7,8: diOMe C26H22FN3O2 427.48 N/A Dual methoxy for solubility

Notes:

  • Chloro vs. Fluoro Substituents: The target compound’s 3-Cl-4-MePh group (vs.
  • Methoxy Positioning: Addition of a second methoxy at position 7 (C350-0522) improves aqueous solubility compared to the mono-methoxy target compound .
  • Amino vs. Methyl Groups: and highlight 3-amino derivatives (e.g., 3-NH2-pyrazoloquinolines), which exhibit lower logP and enhanced hydrogen-bonding capacity for target-specific interactions .

Physicochemical and Pharmacokinetic Properties

  • Molecular Weight : Compounds like C350-0522 (MW 447.9) approach the upper limit of Lipinski’s Rule of Five, which may limit oral bioavailability .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.